molecular formula C12H13NO3 B12040370 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide CAS No. 405270-97-5

5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide

Katalognummer: B12040370
CAS-Nummer: 405270-97-5
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: NNTPBHNKWNLDQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide typically involves the reaction of appropriate benzofuran derivatives with specific reagents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity .

Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide may exhibit unique biological activities and chemical properties due to its specific structural features.

Eigenschaften

CAS-Nummer

405270-97-5

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

5-hydroxy-N,N,2-trimethyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C12H13NO3/c1-7-11(12(15)13(2)3)9-6-8(14)4-5-10(9)16-7/h4-6,14H,1-3H3

InChI-Schlüssel

NNTPBHNKWNLDQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.